molecular formula C20H17FN2O3S B11459773 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4-(4-fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11459773
M. Wt: 384.4 g/mol
InChI Key: PBNMAIKDBGLIHP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione is a heterocyclic compound that features a thiazolo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a base can yield an intermediate Schiff base, which can then undergo cyclization with a thioamide to form the desired thiazolo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-d]thiazole: Another heterocyclic compound with a similar core structure.

    Thiazolo[3,2-b][1,2,4]triazole: A related compound with a different arrangement of nitrogen atoms.

Uniqueness

4-(4-Fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C20H17FN2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C20H17FN2O3S/c1-22-19-18(27-20(22)25)16(12-3-9-15(26-2)10-4-12)11-17(24)23(19)14-7-5-13(21)6-8-14/h3-10,16H,11H2,1-2H3

InChI Key

PBNMAIKDBGLIHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC)SC1=O

Origin of Product

United States

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